Cas no 480996-05-2 (4-bromo-4-biphenylboronicacid)
4-bromo-4-biphenylboronicacid Chemical and Physical Properties
Names and Identifiers
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- 4'-Bromo-4-biphenylboronic acid
- 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride)
- 4-Bromo-4-biphenylboronic acid
- 4-bromobiphenyl-4'-boronic acid
- [4-(4-bromophenyl)phenyl]boronic acid
- 4-(4-Bromophenyl)benzeneboronic Acid
- 4-(4-Bromophenyl)phenylboronic Acid
- 4-(4-Bromophenyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- 4-(4-Bromophenyl)phenylboronic Acid (contains varying amounts of Anhydride)
- 4'-bromobiphenyl-4-ylboronic acid
- Boronic acid, (4'-bromo[1,1'-biphenyl]-4-yl)-
- C12H10BBrO2
- 4'-bromobiphenyl-4-boronic acid
- AMBA00063
- HQAGDFJHKPSZHT-UHFFFAOYSA-N
- OR3708
- (4-Bromo-biphenyl-4-yl)boronic acid
- 4-(4-Bromophenyl)benzen
- 4-bromo-4-biphenylboronicacid
- AS-18711
- SY051039
- DB-010660
- 480996-05-2
- SCHEMBL297887
- 4-bromobiphenylboronic acid
- AKOS003618194
- 4'-BROMO-[1,1'-BIPHENYL]-4-YLBORONIC ACID
- 4'-Bromo-4-biphenylboronicAcid
- AB11617
- MFCD02251652
- DTXSID90397173
- 4 inverted exclamation mark -Bromo-4-biphenylboronic Acid
- CS-W000942
- B2860
- AC-27338
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- MDL: MFCD02251652
- Inchi: 1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
- InChI Key: HQAGDFJHKPSZHT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 275.99600
- Monoisotopic Mass: 275.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.53
- Boiling Point: 430.3℃ at 760 mmHg
- Flash Point: 214°C
- Refractive Index: 1.65
- PSA: 40.46000
- LogP: 1.79590
4-bromo-4-biphenylboronicacid Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-bromo-4-biphenylboronicacid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-bromo-4-biphenylboronicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138893-1g |
4-bromo-4-biphenylboronicacid |
480996-05-2 | 97% | 1g |
¥184.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138893-5g |
4-bromo-4-biphenylboronicacid |
480996-05-2 | 97% | 5g |
¥736.90 | 2023-09-04 | |
| Chemenu | CM135691-5g |
4'-Bromo-4-biphenylboronic acid |
480996-05-2 | 95+% | 5g |
$129 | 2021-08-05 | |
| Chemenu | CM135691-10g |
4'-Bromo-4-biphenylboronic acid |
480996-05-2 | 95+% | 10g |
$245 | 2021-08-05 | |
| Chemenu | CM135691-25g |
4'-Bromo-4-biphenylboronic acid |
480996-05-2 | 95+% | 25g |
$490 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026154-1g |
4-bromo-4-biphenylboronicacid |
480996-05-2 | 97% | 1g |
¥57 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026154-5g |
4-bromo-4-biphenylboronicacid |
480996-05-2 | 97% | 5g |
¥268 | 2024-05-23 | |
| TRC | B680553-100mg |
4'-Bromo-4-biphenylboronic acid |
480996-05-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B680553-250mg |
4'-Bromo-4-biphenylboronic acid |
480996-05-2 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B680553-500mg |
4'-Bromo-4-biphenylboronic acid |
480996-05-2 | 500mg |
$ 150.00 | 2023-04-18 |
4-bromo-4-biphenylboronicacid Suppliers
4-bromo-4-biphenylboronicacid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-bromo-4-biphenylboronicacid
4-Bromo-4-Biphenylboronic Acid (CAS No. 480996-05-2): An Overview of Its Synthesis, Applications, and Recent Research Advances
4-Bromo-4-biphenylboronic acid (CAS No. 480996-05-2) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique electronic and steric properties, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
The synthesis of 4-bromo-4-biphenylboronic acid typically involves the conversion of a brominated biphenyl precursor into the corresponding boronic acid. One common synthetic route involves the use of a palladium-catalyzed borylation reaction, where a brominated biphenyl compound is treated with a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. This method provides high yields and excellent functional group compatibility, making it suitable for large-scale production.
In recent years, 4-bromo-4-biphenylboronic acid has been extensively studied for its applications in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. One notable application is in the development of small molecule inhibitors for various biological targets. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potent inhibitors of kinases, which are important therapeutic targets in cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry highlighted the use of 4-bromo-4-biphenylboronic acid in the synthesis of a series of novel kinase inhibitors. The researchers demonstrated that these compounds exhibited high selectivity and potency against specific kinases, making them promising candidates for further preclinical evaluation. The unique electronic properties of the biphenyl boronic acid moiety played a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
Beyond medicinal chemistry, 4-bromo-4-biphenylboronic acid has also found applications in materials science. Its ability to undergo efficient Suzuki-Miyaura coupling reactions makes it an ideal building block for constructing conjugated polymers and other advanced materials. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A recent study published in Advanced Materials explored the use of 4-bromo-4-biphenylboronic acid in the synthesis of conjugated polymers with tunable electronic properties. The researchers demonstrated that by varying the substitution pattern on the biphenyl moiety, they could fine-tune the bandgap and charge transport properties of the resulting polymers. This work has significant implications for the development of next-generation organic electronic devices with improved performance.
In addition to its synthetic utility, 4-bromo-4-biphenylboronic acid has been investigated for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has led to its use in catalytic systems and as a precursor for metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation processes, and catalysis.
A study published in Chemical Communications reported the synthesis and characterization of MOFs derived from 4-bromo-4-biphenylboronic acid. The researchers found that these MOFs exhibited high thermal stability and excellent gas adsorption capacities, making them promising candidates for industrial applications such as carbon capture and storage.
In conclusion, 4-bromo-4-biphenylboronic acid (CAS No. 480996-05-2) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. Its unique electronic and steric properties make it an invaluable reagent in various chemical reactions, particularly Suzuki-Miyaura coupling reactions. Recent research advances have further expanded its utility, highlighting its potential as a key intermediate in the development of novel pharmaceuticals, advanced materials, and catalytic systems.
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